molecular formula C15H18FN3O3S2 B2764579 5-fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide CAS No. 1448066-59-8

5-fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2764579
CAS No.: 1448066-59-8
M. Wt: 371.45
InChI Key: LCNCHJZXAMGLSY-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, thiazole, piperidine, and benzenesulfonamide groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Piperidine ring formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling reactions: The thiazole and piperidine rings are then coupled with the benzenesulfonamide moiety using coupling agents such as EDCI or DCC in the presence of a base.

    Introduction of the fluorine and methoxy groups: These groups can be introduced via nucleophilic substitution reactions using appropriate fluorinating and methoxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperidine rings.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfinamide or sulfenamide.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium fluoride (KF).

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfinamides or sulfenamides.

    Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide analogs: Compounds with similar structures but different substituents.

    Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring, often used in medicinal chemistry.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S2/c1-22-13-3-2-11(16)10-14(13)24(20,21)18-12-4-7-19(8-5-12)15-17-6-9-23-15/h2-3,6,9-10,12,18H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNCHJZXAMGLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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